molecular formula C16H15N3O2S B4194415 1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B4194415
M. Wt: 313.4 g/mol
InChI Key: UNJUMYAFCQFLMU-UHFFFAOYSA-N
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Description

1-Benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a heterocyclic compound featuring a fused tetrahydropyrrolo[3,4-c]pyrazole core substituted with a benzyl group at position 1 and a thiophen-2-yl group at position 2. The dione functional groups at positions 4 and 6 contribute to its electronic properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-benzyl-3-thiophen-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15-12-13(11-7-4-8-22-11)18-19(14(12)16(21)17-15)9-10-5-2-1-3-6-10/h1-8,12-14,18H,9H2,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJUMYAFCQFLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=CS4)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801103730
Record name 1-benzyl-3-thiophen-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1005122-85-9
Record name 1-benzyl-3-thiophen-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the benzyl and thienyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.

Scientific Research Applications

1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness arises from its substitution pattern and fused-ring system. Below is a structural comparison with key analogs:

Compound Name Core Structure Substituents Key Structural Differences
Target Compound Tetrahydropyrrolo[3,4-c]pyrazole 1-Benzyl, 3-(thiophen-2-yl) Reference compound for comparison.
1-Benzyl-5-(4-ethoxyphenyl)-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione Tetrahydropyrrolo[3,4-c]pyrazole 5-(4-Ethoxyphenyl), 3-phenyl Lacks thiophene; ethoxyphenyl enhances lipophilicity.
5-Benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione Pyrrolo[3,4-c]pyrazole 3-(Trifluoromethyl) Trifluoromethyl group introduces strong electron-withdrawing effects.
1-(4-Isopropylphenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione Dihydropyrrolo[3,4-c]pyrazole 1-(4-Isopropylphenyl) Reduced saturation in pyrrolo ring alters conformational flexibility.
1-Benzyl-5-ethyl-3-(4-hydroxy-3-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione Tetrahydropyrrolo[3,4-c]pyrazole 5-Ethyl, 3-(4-hydroxy-3-methoxyphenyl) Polar hydroxyl and methoxy groups improve water solubility.

Key Observations :

  • Trifluoromethyl substitution (as in ) increases metabolic stability but may reduce solubility compared to the target’s thiophene.

Implications for Target Compound :

  • The thiophene moiety may confer unique activity against oxidative stress or microbial targets due to its electron-rich nature .
  • Lack of polar groups (e.g., hydroxyl or methoxy) in the target compound suggests lower solubility but improved membrane permeability compared to .
Physicochemical Properties

Data from structurally related compounds:

Compound Molecular Weight pKa Solubility (Predicted) LogP (Predicted)
Target Compound ~365 g/mol 9.5–10.2 Low (lipophilic) ~3.2
1-Benzyl-5-ethyl-3-(4-hydroxy-3-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole 381.42 g/mol 9.83 Moderate (due to polar groups) 2.8
5-Benzyl-3-(trifluoromethyl)pyrrolo[3,4-c]pyrazole 297.23 g/mol 8.9 Low 3.5

Trends :

  • Higher molecular weight correlates with reduced solubility but increased binding affinity in hydrophobic pockets .
  • The target’s thiophene may slightly lower LogP compared to trifluoromethyl analogs, balancing lipophilicity and bioavailability.

Insights :

  • The target compound’s synthesis may face challenges in regioselective thiophene substitution, similar to phenyl-group incorporation in .
  • Photochemical methods (as in ) could offer greener alternatives but remain underexplored for this scaffold.

Biological Activity

1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H15N3O2S
  • Molecular Weight : 313.4 g/mol
  • CAS Registry Number : 1005122-85-9

Anti-inflammatory Activity

Research into the biological activity of pyrazole derivatives has indicated that compounds within this class exhibit anti-inflammatory properties. For instance, a study highlighted that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The structure of this compound suggests potential interactions with these enzymes based on its molecular conformation and functional groups present .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary studies suggest that this compound may scavenge free radicals effectively, contributing to its protective effects against cellular damage .

Antimicrobial Activity

In vitro studies have shown that certain pyrazole derivatives possess antimicrobial properties. While specific data on this compound is limited, the presence of the thiophene moiety in its structure could enhance its interaction with microbial targets, potentially leading to significant antimicrobial effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Technique Details
NMRChemical shifts indicate the presence of specific hydrogen environments in the molecule.
IRCharacteristic peaks correlate with functional groups present in the compound.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of pyrazole derivatives:

  • Anti-inflammatory Studies :
    • A study demonstrated that pyrazole derivatives could reduce inflammation markers in animal models. The specific mechanism involved COX inhibition and modulation of inflammatory cytokines .
  • Antioxidant Studies :
    • Research indicated that some derivatives exhibited significant antioxidant activity in cellular assays, reducing oxidative stress markers effectively .
  • Antimicrobial Studies :
    • While direct studies on this specific compound are sparse, related pyrazole compounds have shown promise against various bacterial strains in laboratory settings .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione?

Answer:
Key parameters include:

  • Solvent selection : Ethanol or DMF for solubility and reaction efficiency .
  • Temperature control : Reflux conditions (~80°C) to drive cyclization .
  • Catalyst optimization : Transition metals (e.g., Pd or Cu) for cross-coupling steps .
  • Purification : Column chromatography (silica gel with petrol/ether/DCM mixtures) and recrystallization (DMF-EtOH) .
  • Monitoring : Thin-layer chromatography (TLC) to track intermediate formation .

Basic: Which analytical techniques are most suitable for confirming the stereochemistry and molecular structure?

Answer:

  • Single-crystal X-ray diffraction : Determines absolute configuration (e.g., as used for pyrrolo[3,4-d]isoxazole derivatives) .
  • 2D NMR (COSY, NOESY) : Resolves spatial relationships and stereochemistry .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported biological activities between in vitro and cellular assays?

Answer:

  • Permeability assessment : Use PAMPA or Caco-2 models to evaluate cellular uptake .
  • Metabolic stability : Incubate with liver microsomes to identify degradation metabolites .
  • Off-target profiling : Kinome-wide screening to rule out nonspecific interactions .
  • Orthogonal validation : Surface plasmon resonance (SPR) for direct binding kinetics .

Advanced: What methodologies are recommended for comparative structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Modify benzyl (N1) and thiophene (C3) groups to assess electronic effects .
  • Isosteric replacements : Test furan vs. thiophene to evaluate heterocycle contributions .
  • Hammett analysis : Correlate substituent σ-values with activity trends .
  • Molecular docking : Predict binding modes against targets like kinases or GPCRs .

Advanced: How should stability studies be designed to assess degradation pathways?

Answer:

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions .
  • Photostability : Follow ICH Q1B guidelines using UV/visible light exposure .
  • Analytical monitoring : LC-MS/MS to identify degradation products; compare with synthetic standards .

Basic: What are optimal storage conditions for long-term stability?

Answer:

  • Solid state : Store under argon at -20°C in amber glass vials with desiccants (silica gel) .
  • Solution stability : Use anhydrous DMSO aliquots (≤10 mM) and limit freeze-thaw cycles (<3) .
  • Purity checks : Quarterly HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced: How to resolve contradictions in synthetic yields (e.g., 40–78%) for related derivatives?

Answer:

  • Multivariate analysis : Vary catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and stoichiometry .
  • Design of experiments (DoE) : Apply response surface methodology to identify critical factors .
  • Scale-up validation : Reproduce under controlled conditions (e.g., inert atmosphere) .

Basic: Which biological assays are appropriate for initial pharmacological screening?

Answer:

  • Kinase inhibition : Broad Institute’s KinomeScan platform for selectivity profiling .
  • GPCR activity : cAMP accumulation or calcium flux assays .
  • Cytotoxicity : NCI-60 cell line panel to assess therapeutic index .
  • Dose-response curves : Calculate IC₅₀ values using nonlinear regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Reactant of Route 2
1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

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